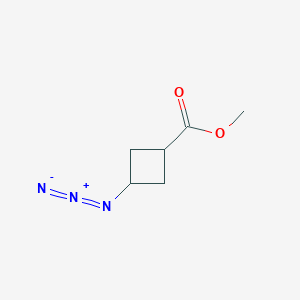
Methyl trans-3-azidocyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-3-azidocyclobutanecarboxylate: is an organic compound characterized by the presence of an azido group attached to a cyclobutane ringIt is a colorless liquid with significant chemical activity due to the presence of the azido group, which imparts instability and explosiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl trans-3-azidocyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the safe handling of the azido group. The process involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is prepared through the cyclization of suitable precursors.
Azidation Reaction: The cyclobutanecarboxylic acid is then reacted with sodium azide in the presence of a catalyst such as copper sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the safe and efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize the risk of explosion due to the presence of the azido group .
Análisis De Reacciones Químicas
Types of Reactions: Methyl trans-3-azidocyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Hydrogen gas and palladium catalysts are commonly used. The reactions are carried out under mild conditions to prevent the decomposition of the azido group.
Cycloaddition Reactions: Alkynes and copper catalysts are used.
Major Products Formed:
Substitution Reactions: Various substituted cyclobutanecarboxylates.
Reduction Reactions: Methyl trans-3-aminocyclobutanecarboxylate.
Cycloaddition Reactions: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl trans-3-azidocyclobutanecarboxylate is used as a building block in organic synthesis. Its high reactivity makes it suitable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be selectively introduced into biomolecules, allowing for the study of their interactions and functions .
Medicine: this compound is explored for its potential use in drug development. Its ability to undergo cycloaddition reactions makes it a valuable tool in the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of methyl trans-3-azidocyclobutanecarboxylate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Methyl trans-3-aminocyclobutanecarboxylate: Formed by the reduction of the azido group.
Methyl trans-3-hydroxycyclobutanecarboxylate: Formed by the substitution of the azido group with a hydroxyl group.
Methyl trans-3-bromocyclobutanecarboxylate: Formed by the substitution of the azido group with a bromine atom.
Uniqueness: Methyl trans-3-azidocyclobutanecarboxylate is unique due to the presence of the azido group, which imparts high reactivity and the ability to undergo cycloaddition reactions. This makes it a valuable compound in organic synthesis and various scientific research applications .
Propiedades
IUPAC Name |
methyl 3-azidocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4-2-5(3-4)8-9-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPAPUCJHJKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)
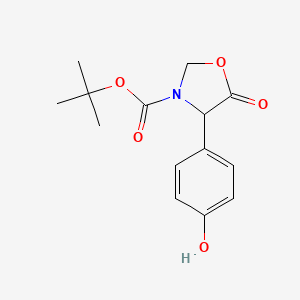

![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)

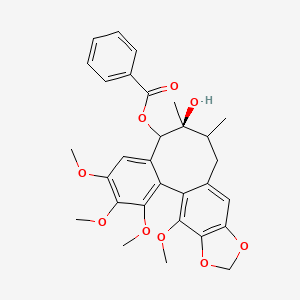
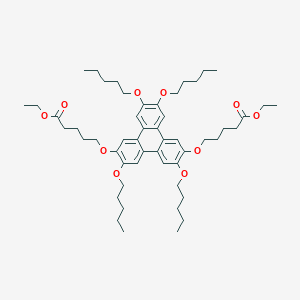
![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
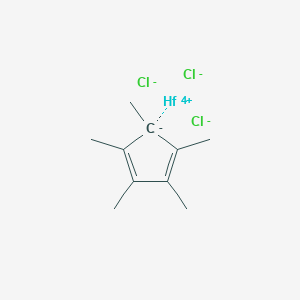
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]](/img/structure/B14793173.png)
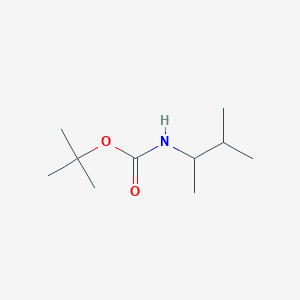
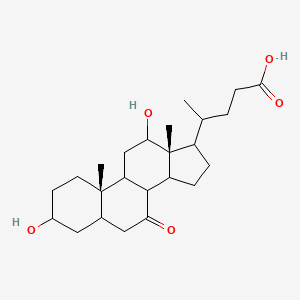
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
